GA 0113

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

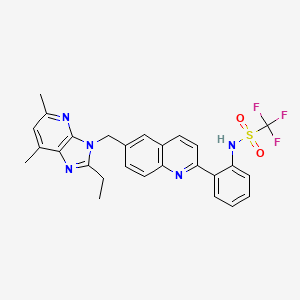

分子式 |

C27H24F3N5O2S |

|---|---|

分子量 |

539.6 g/mol |

IUPAC 名称 |

N-[2-[6-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]quinolin-2-yl]phenyl]-1,1,1-trifluoromethanesulfonamide |

InChI |

InChI=1S/C27H24F3N5O2S/c1-4-24-33-25-16(2)13-17(3)31-26(25)35(24)15-18-9-11-21-19(14-18)10-12-22(32-21)20-7-5-6-8-23(20)34-38(36,37)27(28,29)30/h5-14,34H,4,15H2,1-3H3 |

InChI 键 |

GDHVAFNGEXASMP-UHFFFAOYSA-N |

规范 SMILES |

CCC1=NC2=C(N1CC3=CC4=C(C=C3)N=C(C=C4)C5=CC=CC=C5NS(=O)(=O)C(F)(F)F)N=C(C=C2C)C |

同义词 |

GA 0113 GA0113 L017602 N-(2-(6-((2-ethyl-5,7-dimethyl-3H-imidazo(4,5-b)pyridin-3-yl)methyl)quinolin-2-yl))trifluoromethanesulfonamide |

产品来源 |

United States |

Foundational & Exploratory

GA-0113: An In-Depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GA-0113 is a novel, orally active quinoline derivative that functions as a potent and competitive antagonist of the Angiotensin II Type 1 (AT1) receptor.[1] Developed as a potential antihypertensive agent, its mechanism of action centers on the specific blockade of the AT1 receptor, thereby inhibiting the physiological and pathophysiological effects of Angiotensin II (Ang II). Preclinical studies have demonstrated its efficacy in reducing blood pressure in hypertensive animal models, showcasing favorable pharmacokinetic properties. Although the clinical development of GA-0113 has been discontinued, its profile as a selective AT1 receptor antagonist provides a valuable case study for researchers in cardiovascular pharmacology and drug development.[2] This guide provides a comprehensive overview of the mechanism of action of GA-0113, supported by available preclinical data, generalized experimental protocols, and detailed signaling pathway diagrams.

Core Mechanism of Action: AT1 Receptor Antagonism

The primary mechanism of action of GA-0113 is its competitive antagonism of the Angiotensin II Type 1 (AT1) receptor.[1] The AT1 receptor, a G-protein-coupled receptor (GPCR), is the principal mediator of the pressor and pathological effects of Angiotensin II.[3][4] By binding to the AT1 receptor, GA-0113 prevents Angiotensin II from binding and activating its downstream signaling cascades. This blockade leads to the inhibition of a wide array of physiological responses, including vasoconstriction, aldosterone secretion, renal sodium reabsorption, and cellular growth and proliferation, all of which contribute to the pathogenesis of hypertension.[3][5][6]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of GA-0113.

Table 1: In Vitro and In Vivo Potency of GA-0113

| Parameter | Value | Species/Model | Description | Source |

| ED25 (Blood Pressure Reduction) | 0.015 mg/kg | Renal Hypertensive (RH) Rats | The dose required to produce 25% of the maximum reduction in blood pressure.[1] | [1] |

| ID50 (Inhibition of Ang II Pressor Response) | 0.032 mg/kg | Conscious Normotensive Dogs | The dose required to inhibit the Angiotensin II-induced pressor (blood pressure raising) response by 50%. |

Table 2: Pharmacokinetic Profile of GA-0113 in Rats

| Parameter | Value | Description | Source |

| Oral Bioavailability | 94% | The proportion of the administered dose that reaches the systemic circulation.[1] | [1] |

| Circulating Half-life | 12 hours | The time required for the concentration of the drug in the bloodstream to be reduced by half.[1] | [1] |

Signaling Pathways Modulated by GA-0113

GA-0113, by blocking the AT1 receptor, inhibits multiple downstream signaling pathways initiated by Angiotensin II. The following diagrams illustrate these key pathways.

Caption: GA-0113 blocks Angiotensin II binding to the AT1 receptor, inhibiting G-protein mediated signaling.

References

- 1. Pharmacologic profiles of GA0113, a novel quinoline derivative angiotensin II AT1-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core of GA 0113 Compound

For Researchers, Scientists, and Drug Development Professionals

GA 0113: A Potent Quinoline-Derivative Angiotensin II AT1 Receptor Antagonist

Abstract

This compound is a novel, orally active quinoline derivative that functions as a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor. Through competitive and insurmountable antagonism, this compound effectively blocks the physiological and pathophysiological effects of angiotensin II, a key regulator of blood pressure and cardiovascular function. Preclinical studies in animal models of hypertension have demonstrated its significant antihypertensive efficacy. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, pharmacokinetic profile, and the experimental methodologies used in its characterization.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | N-(2-(6-((2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl)-2-quinolinyl)phenyl)-1,1,1-trifluoromethanesulfonamide |

| Molecular Formula | C27H24F3N5O2S |

| Molecular Weight | 539.57 g/mol |

| CAS Number | 200639-61-8 |

Mechanism of Action

This compound exerts its pharmacological effects by selectively binding to and inhibiting the angiotensin II type 1 (AT1) receptor. The AT1 receptor is a G-protein coupled receptor (GPCR) that mediates most of the known actions of angiotensin II, including vasoconstriction, aldosterone secretion, and cellular growth and proliferation.

The interaction of this compound with the AT1 receptor is characterized by both competitive and insurmountable antagonism.[1][2][3] In a competitive manner, this compound vies with angiotensin II for the same binding site on the receptor.[1][2][3] However, it also demonstrates insurmountable antagonism, particularly in functional assays such as angiotensin II-induced vasoconstriction.[1][2][3] This suggests that once bound, this compound either dissociates very slowly from the receptor or induces a conformational change that renders the receptor unresponsive to angiotensin II, thereby depressing the maximum response to the agonist.

Signaling Pathways

By blocking the AT1 receptor, this compound inhibits the downstream signaling cascades initiated by angiotensin II. The primary signaling pathway of the AT1 receptor involves its coupling to the Gq/11 family of G proteins. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including smooth muscle contraction, cellular hypertrophy, and inflammation.

Furthermore, the AT1 receptor can transactivate receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), and activate other signaling pathways like the Rho/ROCK pathway, which is involved in cell contraction and proliferation. This compound is expected to inhibit these signaling events by preventing the initial binding of angiotensin II to the AT1 receptor.

Caption: Simplified AT1 Receptor Signaling Pathway Blocked by this compound.

Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in rats, revealing excellent oral bioavailability and a long circulating half-life.[1][2][3]

| Parameter | Value (in rats) |

| Oral Bioavailability | 94% |

| Circulating Half-life | 12 hours |

These favorable pharmacokinetic properties suggest that this compound can be effectively administered orally and may allow for once-daily dosing.

Preclinical Efficacy

The antihypertensive effects of this compound have been evaluated in two well-established rat models of hypertension: renal hypertensive (RH) rats and spontaneously hypertensive (SH) rats.[1][2][3]

| Animal Model | Dosage | Effect |

| Renal Hypertensive (RH) Rats | 0.01 - 1 mg/kg | Dose-dependent reduction in blood pressure (ED25 = 0.015 mg/kg). 0.1 mg/kg required for 24-hour blood pressure control. |

| Spontaneously Hypertensive (SH) Rats | 0.03 - 0.1 mg/kg (repeated administration) | Moderate onset with a gradual and potentiated reduction in blood pressure, reaching a plateau after 4 days of treatment. No alteration in heart rate was observed. |

Importantly, studies in SH rats showed no evidence of tolerance to the hypotensive action of this compound, and there was no rebound hypertension after cessation of treatment.[1][2][3]

Experimental Protocols

The following sections outline the general methodologies employed in the preclinical characterization of this compound, based on standard practices for evaluating angiotensin II receptor antagonists.

In Vitro Receptor Binding Assay

Objective: To determine the affinity and selectivity of this compound for the AT1 receptor.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the AT1 receptor (e.g., rat liver, adrenal cortex, or cultured cells overexpressing the receptor).

-

Radioligand: A radiolabeled AT1 receptor antagonist, such as [125I]Sar1,Ile8-Ang II, is used as the ligand.

-

Assay Buffer: A suitable buffer containing protease inhibitors is used to maintain the integrity of the receptors.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Caption: General Workflow for an In Vitro Receptor Binding Assay.

Angiotensin II-Induced Vasoconstriction Study

Objective: To assess the functional antagonistic activity of this compound on angiotensin II-induced smooth muscle contraction.

General Protocol:

-

Tissue Preparation: A segment of a blood vessel, such as the thoracic aorta from a rat, is dissected and mounted in an organ bath containing a physiological salt solution, aerated with 95% O2 and 5% CO2, and maintained at 37°C.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension.

-

Agonist Response: A cumulative concentration-response curve to angiotensin II is generated to establish a baseline contractile response.

-

Antagonist Incubation: The tissue is washed and then incubated with a specific concentration of this compound for a defined period.

-

Post-Antagonist Agonist Response: A second cumulative concentration-response curve to angiotensin II is generated in the presence of this compound.

-

Data Analysis: The effect of this compound on the angiotensin II concentration-response curve is analyzed. A rightward shift in the curve indicates competitive antagonism, while a depression of the maximal response suggests insurmountable antagonism.

In Vivo Antihypertensive Studies

Objective: To evaluate the blood pressure-lowering effects of this compound in hypertensive animal models.

General Protocol:

-

Animal Models:

-

Renal Hypertensive (RH) Rats: Hypertension is induced by partially constricting one of the renal arteries (two-kidney, one-clip model).

-

Spontaneously Hypertensive (SH) Rats: An inbred strain that genetically develops hypertension.

-

-

Drug Administration: this compound is administered orally at various doses.

-

Blood Pressure Measurement: Systolic blood pressure and heart rate are measured at different time points after drug administration using a non-invasive tail-cuff method.

-

Data Analysis: The changes in blood pressure from baseline are calculated and compared between the treated and vehicle control groups. The dose-response relationship is determined, and parameters such as the ED25 (the dose required to produce 25% of the maximal effect) are calculated.

Caption: General Workflow for In Vivo Antihypertensive Studies.

Synthesis

The synthesis of this compound, a trifluoromethanesulfonamidophenyl-substituted quinoline, involves a multi-step process starting from o-nitrobenzoyl chloride.[3] While the detailed, step-by-step synthesis is beyond the scope of this guide, the general approach involves the construction of the quinoline core followed by the addition and modification of the necessary side chains to yield the final compound.

Clinical Development

As of the latest available information, there is no public record of this compound having entered clinical trials. The primary research on this compound dates back to the late 1990s and early 2000s.

Conclusion

This compound is a potent and orally bioavailable angiotensin II AT1 receptor antagonist with a unique quinoline structure. Preclinical studies have demonstrated its significant antihypertensive effects in relevant animal models. Its dual competitive and insurmountable antagonism, combined with a favorable pharmacokinetic profile, suggests its potential as an effective therapeutic agent for hypertension. Further research and development would be necessary to ascertain its safety and efficacy in humans.

References

The Discovery of GA-0113: A Novel AT1 Receptor Antagonist for Hypertension

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery and preclinical characterization of GA-0113, a novel, potent, and orally active nonpeptide angiotensin II type 1 (AT1) receptor antagonist. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the fields of cardiovascular disease and pharmacology.

Introduction to AT1 Receptor Antagonism

The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. The octapeptide angiotensin II (Ang II) is the primary effector of the RAS, exerting its physiological effects by binding to specific G protein-coupled receptors (GPCRs). The angiotensin II type 1 (AT1) receptor mediates the majority of the well-known effects of Ang II, including vasoconstriction, aldosterone secretion, and cellular growth and proliferation. Consequently, antagonism of the AT1 receptor is a well-established therapeutic strategy for the management of hypertension and other cardiovascular diseases. GA-0113 is a recently developed quinoline derivative that acts as a competitive and insurmountable antagonist of the AT1 receptor, demonstrating high potency and a favorable pharmacokinetic profile in preclinical models.

Quantitative Data Summary

The preclinical pharmacodynamic and pharmacokinetic parameters of GA-0113 are summarized below. The data is derived from studies in rat models of hypertension and in vitro assays.

| Parameter | Value | Species/Model |

| In Vivo Efficacy | ||

| ED₂₅ (Antihypertensive Effect) | 0.015 mg/kg | Renal Hypertensive (RH) Rats |

| Dose for 24-h Blood Pressure Control | 0.1 mg/kg | Renal Hypertensive (RH) Rats |

| Pharmacokinetics | ||

| Oral Bioavailability | 94% | Rats |

| Circulating Half-life | 12 hours | Rats |

Note: More detailed quantitative data, such as specific binding affinity (Ki/IC50) and full dose-response curves, are not publicly available in the primary literature.

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments employed in the discovery and characterization of GA-0113.

AT1 Receptor Binding Assay

Objective: To determine the binding affinity of GA-0113 for the AT1 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from tissues or cells endogenously or recombinantly expressing the AT1 receptor (e.g., rat liver, adrenal cortex, or CHO/HEK cells transfected with the human AT1 receptor). Tissues are homogenized in a cold buffer and centrifuged to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.

-

Competitive Binding Assay: A fixed concentration of a radiolabeled AT1 receptor antagonist (e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (GA-0113).

-

Incubation: The reaction is incubated at room temperature for a sufficient time to reach equilibrium (typically 60-90 minutes).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioactivity.

-

Quantification: The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Angiotensin II-Induced Vasoconstriction in Isolated Aortic Rings

Objective: To assess the functional antagonistic activity of GA-0113 on Ang II-induced vasoconstriction.

Methodology:

-

Tissue Preparation: Thoracic aortas are isolated from rats and cut into rings of 2-3 mm in width. The rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Equilibration: The aortic rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 1.5-2.0 grams.

-

Viability Check: The viability of the aortic rings is confirmed by inducing a contraction with a high concentration of potassium chloride (KCl).

-

Cumulative Concentration-Response Curve: After a washout period, a cumulative concentration-response curve to Angiotensin II is generated to establish a baseline contractile response.

-

Antagonist Incubation: Following another washout and re-equilibration period, the aortic rings are incubated with GA-0113 at various concentrations for a predetermined time (e.g., 30-60 minutes).

-

Antagonism Assessment: A second cumulative concentration-response curve to Angiotensin II is then generated in the presence of GA-0113.

-

Data Analysis: The antagonistic effect of GA-0113 is quantified by the rightward shift of the Angiotensin II concentration-response curve. The pA₂ value, a measure of antagonist potency, can be calculated from Schild plot analysis. The insurmountable nature of the antagonism is observed as a depression of the maximal response to Angiotensin II.

In Vivo Antihypertensive Activity in Hypertensive Rats

Objective: To evaluate the blood pressure-lowering effect of orally administered GA-0113 in conscious hypertensive rats.

Methodology:

-

Animal Models: Spontaneously Hypertensive Rats (SHR) or Renal Hypertensive (RH) rats (e.g., two-kidney, one-clip model) are used.

-

Blood Pressure Measurement: Systolic blood pressure and heart rate are measured in conscious, restrained rats using a non-invasive tail-cuff method. The animals are acclimated to the procedure prior to the study.

-

Drug Administration: GA-0113 is administered orally via gavage at various doses. A vehicle control group is also included.

-

Time Course of Antihypertensive Effect: Blood pressure and heart rate are monitored at multiple time points after drug administration (e.g., 1, 2, 4, 8, and 24 hours) to determine the onset and duration of action.

-

Dose-Response Relationship: A dose-response study is conducted to determine the effective dose range and the ED₂₅ (the dose required to produce 25% of the maximal reduction in blood pressure).

-

Chronic Dosing Studies: For long-term efficacy and safety assessment, GA-0113 is administered daily for an extended period (e.g., 1-2 weeks), and blood pressure is monitored regularly.

-

Data Analysis: The changes in blood pressure from baseline are calculated for each dose and time point and compared to the vehicle control group using appropriate statistical methods.

Visualizations: Pathways and Workflows

Angiotensin II AT1 Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the binding of Angiotensin II to the AT1 receptor, leading to vasoconstriction. GA-0113 acts by blocking the initial binding of Angiotensin II to the AT1 receptor.

Experimental Workflow for GA-0113 Discovery and Preclinical Characterization

This diagram outlines the logical progression of experiments from initial screening to preclinical evaluation for an AT1 receptor antagonist like GA-0113.

Logical Relationship of GA-0113's Therapeutic Action

This diagram illustrates the cause-and-effect relationship from the molecular action of GA-0113 to its therapeutic outcome.

In-Depth Technical Guide: GA 0113 (CAS Number 200639-61-8)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity and Mechanism of Action

GA 0113 is a potent and orally active non-peptide angiotensin II type 1 (AT1) receptor antagonist. Its chemical name is N-(2-(6-((2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl)-2-quinolinyl)phenyl)-1,1,1-trifluoromethanesulfonamide, and it possesses the molecular formula C27H24F3N5O2S with a molecular weight of 539.57 g/mol . As an AT1 receptor antagonist, this compound functions by selectively blocking the binding of angiotensin II to the AT1 receptor, thereby inhibiting the downstream signaling pathways that lead to vasoconstriction, aldosterone secretion, and cellular growth. This mechanism of action positions this compound as a potential therapeutic agent for hypertension and other cardiovascular diseases.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

| Parameter | Value | Species | Assay/Model | Reference |

| In Vitro Activity | ||||

| AT1 Receptor Interaction | Competitive Antagonist | N/A | Receptor-binding assay | [1] |

| Ang II-induced Vasoconstriction | Insurmountable Antagonism | Rat | Aortic ring assay | [1] |

| In Vivo Efficacy | ||||

| Ang II-induced Pressor Response (ID50) | 0.032 mg/kg | Dog | Conscious normotensive dogs | [1] |

| Antihypertensive Effect (ED25) | 0.015 mg/kg | Rat | Renal hypertensive rats | [1] |

| 24-h Blood Pressure Control | 0.1 mg/kg | Rat | Renal hypertensive rats | [1] |

| Pharmacokinetics | ||||

| Oral Bioavailability | 94% | Rat | Pharmacokinetic study | [1] |

| Circulating Half-life | 12 hours | Rat | Pharmacokinetic study | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. While the specific protocols for this compound are not publicly available in full detail, the following represents standard and widely accepted procedures for the assays mentioned in the primary literature.

Angiotensin II Type 1 (AT1) Receptor Binding Assay

Objective: To determine the binding affinity of this compound to the AT1 receptor.

Materials:

-

Membrane preparation from cells or tissues expressing AT1 receptors (e.g., rat liver)

-

Radioligand: [125I]-[Sar1,Ile8]Angiotensin II

-

This compound (test compound)

-

Unlabeled Angiotensin II (for non-specific binding)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add assay buffer, radioligand at a concentration near its Kd, and either this compound, unlabeled Angiotensin II (1 µM for non-specific binding), or buffer (for total binding).

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound by non-linear regression of the competition binding data.

Angiotensin II-Induced Vasoconstriction in Rat Aortic Rings

Objective: To assess the antagonistic effect of this compound on angiotensin II-induced vasoconstriction.

Materials:

-

Thoracic aorta from male Wistar rats

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

-

Angiotensin II

-

This compound

-

Organ bath system with isometric force transducers

Procedure:

-

Isolate the thoracic aorta and cut it into 2-3 mm rings.

-

Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2 g, with solution changes every 15-20 minutes.

-

Pre-contract the rings with a submaximal concentration of phenylephrine or KCl.

-

Once a stable contraction is achieved, add cumulative concentrations of Angiotensin II to generate a concentration-response curve.

-

In a separate set of experiments, pre-incubate the aortic rings with this compound for 30-60 minutes before constructing the Angiotensin II concentration-response curve.

-

Data Analysis: Record the contractile responses as a percentage of the maximal contraction induced by a reference vasoconstrictor. Compare the concentration-response curves of Angiotensin II in the absence and presence of this compound to determine the nature of the antagonism.

In Vivo Blood Pressure Measurement in Hypertensive Rats

Objective: To evaluate the antihypertensive effect of this compound in conscious hypertensive rats.

Materials:

-

Spontaneously Hypertensive Rats (SHR) or Renal Hypertensive (RH) rats

-

This compound formulation for oral administration

-

Tail-cuff blood pressure measurement system

-

Animal restrainers

Procedure:

-

Acclimatize the rats to the restrainers and the tail-cuff procedure for several days before the experiment to minimize stress-induced blood pressure variations.

-

On the day of the experiment, place the conscious rat in a restrainer.

-

Position the tail-cuff and a pulse sensor on the rat's tail.

-

Inflate the cuff to a pressure above the expected systolic blood pressure and then slowly deflate it.

-

Record the pressure at which the pulse reappears as the systolic blood pressure.

-

Obtain at least three stable blood pressure readings and average them for a baseline measurement.

-

Administer this compound orally at various doses.

-

Measure blood pressure at different time points after drug administration to determine the onset, magnitude, and duration of the antihypertensive effect.

-

Data Analysis: Express the results as the change in systolic blood pressure from the baseline. Calculate the ED25 (the dose required to produce a 25% reduction in the pressor response) or other relevant efficacy parameters.

Signaling Pathways and Experimental Workflows

Angiotensin II Type 1 (AT1) Receptor Signaling Pathway

The binding of angiotensin II to its G-protein coupled AT1 receptor initiates a cascade of intracellular events. The primary pathway involves the activation of Gq/11, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events lead to a variety of cellular responses, including vasoconstriction, inflammation, and cell growth. This compound, by blocking the initial binding of angiotensin II, prevents the activation of this entire cascade.

Caption: AT1 Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Antihypertensive Efficacy

The following diagram illustrates the typical workflow for assessing the in vivo antihypertensive efficacy of a compound like this compound in a hypertensive rat model.

Caption: Workflow for assessing the in vivo antihypertensive efficacy of this compound.

References

An In-Depth Technical Guide to GA-0113: A Novel Angiotensin II AT1-Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Synonyms

GA-0113 is a potent and selective nonpeptide antagonist of the Angiotensin II Type 1 (AT1) receptor. It is distinguished by its novel quinoline moiety.

IUPAC Name: N-(2-(6-((2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl)quinolin-2-yl))trifluoromethanesulfonamide[1]

Synonyms:

-

GA-0113

-

GA0113

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of GA-0113.

| In Vitro Parameter | Value | Assay Conditions | Reference |

| AT1 Receptor Interaction | Competitive Antagonist | Receptor-binding assay | [1] |

| Ang II-induced Vasoconstriction | Insurmountable Antagonism | Isolated rabbit aorta | [1] |

| ID50 (Ang II-induced pressor response) | 0.032 mg/kg | In vivo in rats | [2] |

| In Vivo Parameter (Rat Models) | Value | Model | Reference |

| ED25 (Blood Pressure Reduction) | 0.015 mg/kg | Renal Hypertensive (RH) Rats | [1] |

| Dose for 24-h BP Control | 0.1 mg/kg | Renal Hypertensive (RH) Rats | [1] |

| Oral Bioavailability | 94% | Rats | [1] |

| Circulating Half-life | 12 hours | Rats | [1] |

| Plasma Renin Activity | Dose-dependent increase for 48h | Rats | [2] |

Mechanism of Action and Signaling Pathway

GA-0113 exerts its antihypertensive effects by selectively blocking the Angiotensin II Type 1 (AT1) receptor. This prevents the binding of the potent vasoconstrictor, Angiotensin II (Ang II), to the receptor, thereby inhibiting its downstream signaling cascade. The AT1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by Ang II, initiates a cascade of events leading to vasoconstriction, aldosterone release, and sodium and water retention, all of which contribute to an increase in blood pressure. By antagonizing this receptor, GA-0113 effectively mitigates these effects, leading to vasodilation and a reduction in blood pressure.

The following diagram illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and the point of intervention for GA-0113.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of GA-0113.

Experimental Protocols

In Vitro: Angiotensin II-Induced Vasoconstriction Assay

This protocol outlines a representative method for assessing the antagonistic effect of GA-0113 on Ang II-induced vasoconstriction in isolated arterial rings.

Objective: To determine the functional antagonism of GA-0113 at the AT1 receptor.

Methodology:

-

Tissue Preparation:

-

Male New Zealand White rabbits are euthanized.

-

The thoracic aorta is excised and placed in Krebs-Henseleit solution.

-

The aorta is cleaned of adherent tissue and cut into 3-4 mm rings.

-

The endothelium is denuded by gentle rubbing of the intimal surface.

-

-

Organ Bath Setup:

-

Aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 / 5% CO2.

-

Rings are connected to isometric force transducers for continuous recording of tension.

-

An optimal resting tension of 2.0 g is applied, and the rings are allowed to equilibrate for 60-90 minutes.

-

-

Experimental Procedure:

-

A cumulative concentration-response curve to Angiotensin II (10^-10 to 10^-6 M) is established to determine the baseline response.

-

The rings are washed and allowed to return to baseline tension.

-

GA-0113 is added to the organ baths at varying concentrations and incubated for a predetermined period (e.g., 30 minutes).

-

A second cumulative concentration-response curve to Angiotensin II is generated in the presence of GA-0113.

-

-

Data Analysis:

-

The contractile responses are expressed as a percentage of the maximal contraction induced by a reference agonist (e.g., KCl).

-

The concentration-response curves for Angiotensin II in the absence and presence of GA-0113 are plotted.

-

The type of antagonism (competitive vs. non-competitive/insurmountable) is determined by analyzing the shift in the concentration-response curves. For insurmountable antagonism, a depression of the maximal response is observed.

-

Caption: Workflow for the in vitro vasoconstriction assay.

In Vivo: Antihypertensive Effect in Renal Hypertensive Rats

This protocol describes a method to evaluate the antihypertensive efficacy of orally administered GA-0113 in a rat model of hypertension.

Objective: To assess the in vivo blood pressure-lowering effect of GA-0113.

Methodology:

-

Animal Model:

-

Male Wistar rats are used.

-

Two-kidney, one-clip (2K1C) renal hypertension is induced by placing a silver clip on the left renal artery.

-

Animals are allowed to develop stable hypertension over several weeks.

-

-

Blood Pressure Measurement:

-

Systolic blood pressure and heart rate are measured non-invasively using the tail-cuff method.

-

Rats are trained on the measurement procedure to minimize stress-induced variations.

-

-

Drug Administration:

-

GA-0113 is suspended in a suitable vehicle (e.g., 0.5% methylcellulose solution).

-

The compound is administered orally by gavage at various doses (e.g., 0.01-1 mg/kg).

-

A vehicle control group receives the vehicle alone.

-

-

Experimental Procedure:

-

Baseline blood pressure and heart rate are measured before drug administration.

-

Measurements are repeated at multiple time points post-administration (e.g., 2, 4, 6, 8, 24 hours) to determine the time course of the antihypertensive effect.

-

For chronic studies, GA-0113 is administered daily for a specified period (e.g., 1-2 weeks), with blood pressure monitored regularly.

-

-

Data Analysis:

-

The change in blood pressure from baseline is calculated for each animal at each time point.

-

The dose-response relationship is determined by plotting the maximal fall in blood pressure against the dose of GA-0113.

-

The ED25 (the dose required to produce a 25% reduction in the hypertensive response) is calculated.

-

Summary and Conclusion

GA-0113 is a highly potent, orally bioavailable angiotensin II AT1-receptor antagonist with a long duration of action in preclinical models. Its unique quinoline structure and insurmountable antagonism in functional assays suggest it may offer distinct therapeutic potential in the management of hypertension. The provided data and protocols serve as a foundational guide for researchers and drug development professionals interested in the further investigation and characterization of this compound.

References

The Role of GA 0113 in the Renin-Angiotensin System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of GA 0113 within the renin-angiotensin system (RAS). This compound is a novel, potent, and selective nonpeptide antagonist of the angiotensin II type 1 (AT1) receptor, distinguished by its quinoline chemical structure. This document synthesizes available preclinical data on its pharmacology, mechanism of action, and potential therapeutic implications in hypertension.

Introduction to the Renin-Angiotensin System and AT1 Receptor

The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1] The primary effector of this system is angiotensin II (Ang II), a potent vasoconstrictor that exerts its effects by binding to the AT1 receptor.[1] Activation of the AT1 receptor initiates a cascade of intracellular signaling pathways, leading to physiological responses such as vasoconstriction, aldosterone secretion, sodium retention, and cellular growth and proliferation. Consequently, antagonism of the AT1 receptor is a key therapeutic strategy for the management of hypertension and other cardiovascular diseases.

This compound: A Novel Quinoline-Based AT1 Receptor Antagonist

This compound is a recently developed AT1 receptor antagonist characterized by a unique quinoline moiety.[2] Preclinical studies have demonstrated its high potency and efficacy in blocking the effects of Ang II, suggesting its potential as a novel antihypertensive agent.[2]

Mechanism of Action

This compound functions as a competitive antagonist at the AT1 receptor binding site.[2] However, in functional assays, it displays insurmountable antagonism, meaning that it suppresses the maximum response to Ang II in a manner that cannot be overcome by increasing concentrations of the agonist.[2] This characteristic is often associated with a slow dissociation rate from the receptor, leading to a prolonged duration of action.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound from preclinical studies in rat models.

Table 1: In Vivo Antihypertensive Efficacy of this compound in Rats [2]

| Animal Model | Parameter | Value |

| Renal Hypertensive (RH) Rats | ED₂₅ (Dose for 25% reduction in blood pressure) | 0.015 mg/kg |

| Renal Hypertensive (RH) Rats | Dose for 24-hour blood pressure control | 0.1 mg/kg |

| Spontaneously Hypertensive (SH) Rats | Effective oral dose range | 0.03 - 0.1 mg/kg |

Table 2: Pharmacokinetic Profile of this compound in Rats [2]

| Parameter | Value |

| Oral Bioavailability | 94% |

| Circulating Half-life | 12 hours |

Signaling Pathways

The interaction of this compound with the AT1 receptor prevents the activation of downstream signaling cascades typically initiated by Angiotensin II. The following diagrams illustrate the general renin-angiotensin system and the AT1 receptor signaling pathway that is inhibited by this compound.

Caption: The Renin-Angiotensin System and the site of action of this compound.

Caption: Simplified AT1 receptor signaling pathway inhibited by this compound.

Experimental Protocols

Detailed experimental protocols for the studies specifically involving this compound are not publicly available. However, this section outlines standardized methodologies for the key experiments cited.

AT1 Receptor Binding Assay (General Protocol)

This assay determines the affinity of a compound for the AT1 receptor.

-

Membrane Preparation: Crude plasma membranes are prepared from tissues or cells expressing AT1 receptors (e.g., rat liver or adrenal cortex).

-

Radioligand Binding: A radiolabeled AT1 receptor antagonist (e.g., [¹²⁵I]Sar¹,Ile⁸-Ang II) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value can be used to calculate the binding affinity (Ki).

Angiotensin II-Induced Vasoconstriction Assay (General Protocol)

This functional assay assesses the antagonistic effect of a compound on Ang II-induced smooth muscle contraction.

-

Tissue Preparation: A segment of a blood vessel, such as the rabbit aorta, is isolated and mounted in an organ bath containing a physiological salt solution.

-

Contraction Measurement: The tissue is connected to a force transducer to measure isometric tension.

-

Agonist Response: A cumulative concentration-response curve to Ang II is generated to determine the baseline contractile response.

-

Antagonist Incubation: The tissue is incubated with the test compound (this compound) for a defined period.

-

Post-Incubation Agonist Response: A second concentration-response curve to Ang II is generated in the presence of the antagonist.

-

Data Analysis: The rightward shift of the concentration-response curve and any depression of the maximal response are quantified to determine the nature and potency of the antagonism.

In Vivo Blood Pressure Measurement in Hypertensive Rats (General Protocol)

This experiment evaluates the antihypertensive effect of a compound in a living animal model.

-

Animal Models: Renal hypertensive (RH) or spontaneously hypertensive (SH) rats are commonly used models of hypertension.

-

Blood Pressure Measurement: Blood pressure and heart rate are measured using the tail-cuff method in conscious rats.[2] This involves placing an inflatable cuff and a sensor on the rat's tail to detect blood flow.

-

Drug Administration: The test compound (this compound) is administered orally at various doses.

-

Data Collection: Blood pressure and heart rate are monitored at multiple time points after drug administration to assess the onset, magnitude, and duration of the antihypertensive effect.

-

Data Analysis: The dose-response relationship is analyzed to determine parameters such as the ED₂₅.

Experimental Workflow

The preclinical evaluation of this compound likely followed a logical progression from in vitro to in vivo studies.

Caption: General experimental workflow for the preclinical assessment of this compound.

Conclusion

This compound is a potent AT1 receptor antagonist with a promising preclinical profile. Its high oral bioavailability and long half-life, combined with its effective blood pressure-lowering effects in hypertensive animal models, suggest its potential as a valuable therapeutic agent for the treatment of hypertension. The insurmountable nature of its antagonism in functional assays may contribute to a sustained duration of action. Further clinical investigation is warranted to establish its safety and efficacy in humans.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacologic profiles of GA0113, a novel quinoline derivative angiotensin II AT1-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Distinction between surmountable and insurmountable selective AT1 receptor antagonists by use of CHO-K1 cells expressing human angiotensin II AT1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Data on GA 0113: Publicly Unavailable

Following a comprehensive search of publicly available scientific and medical databases, no preclinical data, mechanism of action, or in vitro/in vivo studies were found for a compound designated as "GA 0113." This suggests that "this compound" may be an internal, proprietary identifier for a therapeutic candidate that has not yet been disclosed in public forums such as scientific journals, conference proceedings, or regulatory submissions.

Extensive searches were conducted using various permutations of the designation, including "this compound," "GA0113," and "Gene-Activated 0113," across multiple scholarly and biomedical search engines. The inquiries aimed to uncover any information related to its pharmacological profile, safety, and efficacy in non-clinical studies. However, these efforts did not yield any relevant results.

The absence of public information makes it impossible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows. Such information is typically generated and owned by the developing organization and is often kept confidential until publication or presentation in a scientific venue.

Researchers, scientists, and drug development professionals seeking information on "this compound" are advised to consult internal documentation within the originating institution or await public disclosure of data. Without access to the proprietary preclinical data package, no further details can be provided at this time.

GA 0113: An In-Depth Pharmacology and Toxicology Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GA 0113 is a novel, orally active quinoline derivative that acts as a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor. Preclinical studies have demonstrated its efficacy as an antihypertensive agent with a favorable pharmacokinetic profile in animal models. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, in vitro and in vivo pharmacological effects, and pharmacokinetic properties. Due to the limited publicly available information, a detailed toxicology profile could not be constructed. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound and related compounds.

Introduction

This compound is a nonpeptide angiotensin II receptor antagonist (ARA) characterized by a unique quinoline chemical structure. It was developed as a potential therapeutic agent for hypertension. This guide synthesizes the available preclinical data to provide a detailed understanding of its pharmacological properties.

Pharmacology

The pharmacological activity of this compound has been evaluated through a series of in vitro and in vivo studies, demonstrating its potent and specific antagonism of the AT1 receptor, leading to its antihypertensive effects.

Mechanism of Action

This compound functions as a competitive antagonist at the angiotensin II type 1 (AT1) receptor. By binding to the AT1 receptor, it effectively blocks the physiological actions of angiotensin II, a potent vasoconstrictor and a key component of the renin-angiotensin-aldosterone system (RAAS). The blockade of the AT1 receptor by this compound leads to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.

In Vitro Studies

Experimental Protocol: Receptor binding assays were performed using membranes from Sf9 cells expressing the AT1 receptor. The specific binding of [¹²⁵I]-Sar¹, Ile⁸-Ang II was measured in the presence and absence of this compound to determine its displacement activity.

Results: this compound demonstrated a competitive interaction with the AT1 receptor, effectively displacing the radiolabeled angiotensin II analog.

Experimental Protocol: The antagonistic action of this compound on angiotensin II-induced vasoconstriction was examined in isolated rabbit aortic rings. The contractile response to angiotensin II was measured in the presence of increasing concentrations of this compound.

Results: this compound exhibited an insurmountable antagonism of angiotensin II-induced vasoconstriction, indicating a strong and persistent blockade of the AT1 receptor in a functional assay.

In Vivo Studies

Experimental Protocol: The antihypertensive effects of single and repeated oral administrations of this compound were evaluated in conscious renal hypertensive (RH) and spontaneously hypertensive (SH) rats. Blood pressure and heart rate were measured using the tail-cuff method.

Results: In renal hypertensive rats, this compound administered at doses of 0.01-1 mg/kg reduced blood pressure with an ED₂₅ value of 0.015 mg/kg. A dose of 0.1 mg/kg was sufficient for 24-hour blood pressure control. In spontaneously hypertensive rats, repeated administration of this compound (0.03-0.1 mg/kg) resulted in a moderate onset of action with a gradual and potentiated reduction in blood pressure, reaching a plateau after 4 days of treatment. Importantly, no alteration in heart rate was observed, and there was no evidence of tolerance to the hypotensive effect or a rebound phenomenon upon cessation of treatment.

Experimental Protocol: The in vivo potency of this compound was assessed in conscious normotensive dogs by measuring its ability to inhibit the pressor response induced by an intravenous challenge with angiotensin II.

Results: this compound dose-dependently inhibited the angiotensin II-induced pressor response with an ID₅₀ of 0.032 mg/kg. Furthermore, it led to a dose-dependent increase in plasma renin activity, which was sustained for 48 hours, a characteristic effect of AT1 receptor blockade.

Pharmacokinetics

Pharmacokinetic studies of this compound were conducted in rats to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: The pharmacokinetic profile of this compound was determined in rats following oral administration. Plasma concentrations of the compound were measured over time to calculate key pharmacokinetic parameters.

Results: this compound demonstrated excellent oral bioavailability of 94% in rats. It also exhibited a long circulating half-life of 12 hours, suggesting the potential for once-daily dosing in a clinical setting.

Quantitative Data Summary

| Parameter | Value | Species/Model | Study Type |

| In Vitro Potency | |||

| AT1 Receptor Binding | Competitive Antagonist | Sf9 cell membranes | Receptor Binding Assay |

| Ang II-Induced Vasoconstriction | Insurmountable Antagonist | Rabbit aortic rings | Functional Assay |

| In Vivo Efficacy | |||

| Antihypertensive Effect (ED₂₅) | 0.015 mg/kg | Renal Hypertensive Rats | Blood Pressure Measurement |

| 24-h Blood Pressure Control Dose | 0.1 mg/kg | Renal Hypertensive Rats | Blood Pressure Measurement |

| Ang II Pressor Response (ID₅₀) | 0.032 mg/kg | Normotensive Dogs | Pressor Response Assay |

| Pharmacokinetics | |||

| Oral Bioavailability | 94% | Rats | Pharmacokinetic Study |

| Half-life (t₁/₂) | 12 hours | Rats | Pharmacokinetic Study |

Toxicology

A comprehensive search of publicly available scientific literature and databases did not yield any specific toxicology or safety data for this compound. Therefore, a detailed toxicology profile, including information on acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity, cannot be provided at this time.

Experimental Workflows

Conclusion

This compound is a potent and selective AT1 receptor antagonist with demonstrated antihypertensive efficacy in preclinical models. Its excellent oral bioavailability and long half-life in rats suggest a favorable pharmacokinetic profile for clinical development. While the available pharmacological data are promising, the absence of public toxicology and safety information is a significant data gap that would need to be addressed in any future development program. This guide provides a solid foundation for understanding the pharmacological properties of this compound and can serve as a valuable resource for further research and development in the field of angiotensin II receptor antagonists.

An In-depth Technical Guide to the Inhibition of the Vascular Hepatocyte Growth Factor (HGF/c-MET) Pathway

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial topic specified "GA 0113," a compound for which no public data could be found. This guide therefore focuses on the broader class of HGF/c-MET inhibitors and the underlying science, using the placeholder "Inhibitor-X" for illustrative data.

Introduction: The HGF/c-MET Axis - A Critical Regulator of Vascular Biology

Hepatocyte Growth Factor (HGF), also known as scatter factor, and its high-affinity receptor, the c-MET proto-oncogene, form a signaling axis crucial for various physiological processes, including embryonic development, tissue regeneration, and wound healing.[1] This pathway is a master regulator of cell growth, motility, and morphogenesis.[1] Dysregulation of the HGF/c-MET pathway, often through overexpression of the ligand or receptor, gene amplification, or mutations, is strongly implicated in the pathology of numerous cancers.[1][2]

A key pathological role of aberrant HGF/c-MET signaling is its potent pro-angiogenic effect. The formation of new blood vessels, or angiogenesis, is a hallmark of cancer, providing tumors with the necessary oxygen and nutrients for growth and metastasis.[3] The HGF/c-MET pathway contributes significantly to tumor angiogenesis, making it a compelling target for therapeutic intervention.[3][4] This guide provides a detailed overview of the HGF/c-MET signaling pathway, its role in vascular biology, strategies for its inhibition, and relevant experimental protocols for the evaluation of targeted inhibitors.

The HGF/c-MET Signaling Pathway

The binding of HGF to the c-MET receptor tyrosine kinase initiates a complex cascade of intracellular signaling events. HGF, secreted as an inactive precursor, is cleaved into its active form by proteases in the extracellular matrix.[1] The mature HGF heterodimer then binds to the extracellular domain of c-MET, inducing receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain.[4]

These phosphorylated residues serve as docking sites for various adaptor proteins and signaling molecules, leading to the activation of multiple downstream pathways that collectively mediate the diverse cellular responses to HGF.[3][4]

Figure 1: Simplified HGF/c-MET Signaling Pathway.

Key Downstream Pathways:

-

Ras/MAPK Pathway: Activation of the Ras/Raf/MEK/ERK cascade is a major driver of HGF-induced cell proliferation and differentiation.[4]

-

PI3K/AKT Pathway: The PI3K/AKT/mTOR pathway is crucial for cell survival, growth, and motility.[4]

-

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) activation promotes cell migration, invasion, and branching morphogenesis.[4]

Quantitative Data Presentation

The following tables present illustrative preclinical and clinical data for a hypothetical HGF/c-MET inhibitor, "Inhibitor-X." This data is representative of the types of information generated during the development of such a therapeutic agent.

Table 1: Preclinical Profile of Inhibitor-X

| Parameter | Value | Description |

| Target Binding | ||

| c-MET Ki | 1.2 nM | Inhibitor constant for c-MET binding. |

| In Vitro Potency | ||

| c-MET Enzymatic IC50 | 5.8 nM | Concentration for 50% inhibition of c-MET kinase activity. |

| Cell Proliferation IC50 | 25 nM | Concentration for 50% inhibition of HGF-stimulated tumor cell growth. |

| In Vivo Efficacy | ||

| Tumor Growth Inhibition | 75% | At 50 mg/kg in a human tumor xenograft model. |

| Pharmacokinetics | ||

| Bioavailability (Oral) | 60% | Percentage of orally administered drug that reaches systemic circulation. |

| Half-life (t1/2) | 8 hours | Time for the plasma concentration of the drug to reduce by half. |

Table 2: Illustrative Phase I Clinical Trial Data for Inhibitor-X

| Parameter | Result | Description |

| Safety & Tolerability | ||

| Maximum Tolerated Dose (MTD) | 200 mg BID | Highest dose with acceptable toxicity. |

| Common Adverse Events | Fatigue, nausea, peripheral edema | Frequently observed side effects. |

| Pharmacokinetics | ||

| Cmax at MTD | 1.5 µM | Maximum plasma concentration at the MTD. |

| Preliminary Efficacy | ||

| Objective Response Rate (ORR) | 20% | Percentage of patients with a significant reduction in tumor size. |

| Median Progression-Free Survival | 4.5 months | Length of time patients lived without their disease worsening. |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize HGF/c-MET inhibitors.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of an inhibitor to block the formation of capillary-like structures by endothelial cells.[5]

Protocol:

-

Thaw basement membrane extract (e.g., Matrigel) on ice overnight.

-

Pipette 50 µL of the cold basement membrane extract into each well of a pre-chilled 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

-

Harvest endothelial cells (e.g., HUVECs) and resuspend them in basal medium.

-

Seed the cells (1-2 x 10^4 cells per well) onto the solidified gel in the presence of a pro-angiogenic stimulus (e.g., HGF or VEGF) and varying concentrations of the test inhibitor.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

-

Visualize the formation of tube-like structures using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software.

Figure 2: Workflow for an Endothelial Cell Tube Formation Assay.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor and anti-angiogenic efficacy of an inhibitor in a living organism.

Protocol:

-

Implant human tumor cells that overexpress c-MET subcutaneously into immunocompromised mice.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the test inhibitor or vehicle control to the respective groups via a clinically relevant route (e.g., oral gavage) on a predetermined schedule.

-

Measure tumor volume and body weight regularly (e.g., twice a week).

-

At the end of the study, euthanize the animals and excise the tumors.

-

Analyze the tumors for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31 staining for microvessel density).

Conclusion and Future Directions

The HGF/c-MET signaling pathway is a validated and highly promising target for anti-cancer therapy, particularly due to its critical role in promoting tumor angiogenesis. A variety of inhibitors, including small molecules and monoclonal antibodies, have been developed and are at various stages of clinical investigation.[2][6]

Future research will likely focus on identifying predictive biomarkers to select patients most likely to respond to HGF/c-MET inhibition.[7] Combination therapies, for instance, pairing HGF/c-MET inhibitors with agents targeting other pro-angiogenic pathways like VEGF, may offer synergistic effects and overcome resistance mechanisms.[3] The continued exploration of this complex signaling network will undoubtedly pave the way for more effective and personalized cancer treatments.

References

- 1. The potential roles of hepatocyte growth factor (HGF)-MET pathway inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the HGF/MET signalling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. promocell.com [promocell.com]

- 6. The Hepatocyte Growth Factor Receptor: Structure, Function and Pharmacological Targeting in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Have clinical trials properly assessed c-Met inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

GA 0113: In Vivo Experimental Protocol - Application Notes

Introduction

The designation "GA 0113" is currently ambiguous within the scientific literature, and a specific therapeutic agent or research compound with this identifier could not be definitively established through extensive database searches. The information available under this designation is varied and does not point to a singular, recognized molecule for in vivo experimentation in the context of drug development.

Our search yielded references to unrelated items such as a legal document from the Office of the Attorney General (GA-0113) and a catalog number for a laboratory resin (Bio-Rad, UNOSphere S, 156-0113) used in protein purification.[1][2] Additionally, the abbreviation "GA" is commonly associated with Gibberellic Acid, a plant hormone, and its signaling pathways are well-documented in botanical research.[3][4][5][6][7] However, no link between Gibberellic Acid and an "0113" identifier in the context of in vivo animal studies has been found.

Due to the absence of a clear identification of "this compound" as a specific experimental compound, this document will provide a generalized framework for designing an in vivo experimental protocol. This template is intended to guide researchers in structuring their studies for a novel therapeutic agent, which we will hypothetically refer to as "Compound X" in place of "this compound". The following sections will detail the necessary components of a comprehensive in vivo protocol, including data presentation, experimental methodologies, and the visualization of conceptual frameworks.

I. Quantitative Data Summary

A crucial aspect of presenting in vivo research is the clear and concise summary of quantitative data. When conducting studies with a novel compound, several key parameters should be systematically evaluated and are best presented in a tabular format for direct comparison across experimental groups.

Table 1: Pharmacokinetic Profile of Compound X in [Animal Model]

| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Half-life (t1/2) (h) |

| Compound X | Intravenous | 1 | ||||

| Oral | 5 | |||||

| Intraperitoneal | 5 | |||||

| Vehicle Control | [Route] | - | - | - | - | - |

Table 2: In Vivo Efficacy of Compound X in [Disease Model]

| Treatment Group | Dose (mg/kg) | n | Primary Efficacy Endpoint (unit) | Secondary Efficacy Endpoint (unit) | Biomarker Level (unit) |

| Vehicle Control | - | ||||

| Compound X | 1 | ||||

| Compound X | 5 | ||||

| Compound X | 10 | ||||

| Positive Control | [Dose] |

Table 3: Toxicology and Safety Profile of Compound X

| Treatment Group | Dose (mg/kg) | n | Body Weight Change (%) | Key Organ Weight (g) [Specify Organ] | Relevant Clinical Chemistry Parameter (unit) | Histopathological Findings | |---|---|---|---|---|---| | Vehicle Control | - | | | | | | | Compound X | 1 | | | | | | | Compound X | 5 | | | | | | | Compound X | 10 | | | | | |

II. Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of in vivo research. The following protocols are generalized and should be adapted based on the specific characteristics of Compound X and the research question.

1. Animal Model and Husbandry

-

Species and Strain: Specify the animal model used (e.g., C57BL/6 mice, Sprague-Dawley rats), including age and sex.

-

Housing: Describe housing conditions, including cage type, bedding, enrichment, light/dark cycle, temperature, and humidity.

-

Diet and Water: Detail the standard diet and water provided (e.g., ad libitum).

-

Acclimation: State the duration of the acclimation period before the commencement of the experiment.

2. Compound Formulation and Administration

-

Vehicle: Clearly define the vehicle used to dissolve or suspend Compound X (e.g., saline, PBS, 0.5% carboxymethylcellulose).

-

Preparation: Describe the procedure for preparing the dosing solution, including concentration and storage conditions.

-

Route of Administration: Detail the method of administration (e.g., oral gavage, intraperitoneal injection, intravenous injection).[8] The choice of route should be justified based on the compound's properties and intended clinical application.

-

Dosage and Schedule: Specify the exact dosage levels (in mg/kg) and the frequency and duration of administration.

3. Pharmacokinetic (PK) Study Design

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of Compound X.

-

Experimental Groups: Include different routes of administration and at least one dose level per route.

-

Blood Sampling: Define the time points for blood collection (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose). Describe the method of blood collection (e.g., tail vein, retro-orbital sinus).

-

Sample Processing: Detail the procedure for processing blood samples to obtain plasma or serum and the storage conditions.

-

Bioanalytical Method: Specify the analytical method used to quantify Compound X in the biological matrix (e.g., LC-MS/MS).

4. Efficacy Study Design (Generic Disease Model)

-

Objective: To evaluate the therapeutic efficacy of Compound X in a relevant disease model.

-

Model Induction: Describe the procedure for inducing the disease or condition in the animal model.

-

Experimental Groups:

-

Group 1: Vehicle Control (n= [number])

-

Group 2: Compound X (low dose) (n= [number])

-

Group 3: Compound X (mid dose) (n= [number])

-

Group 4: Compound X (high dose) (n= [number])

-

Group 5: Positive Control (if available) (n= [number])

-

-

Treatment Period: Define the duration of treatment.

-

Endpoint Measurement: Detail the primary and secondary endpoints to be measured. This could include tumor volume, behavioral assessments, survival rates, or specific biomarkers.

-

Tissue Collection: Describe the procedure for tissue collection at the end of the study for further analysis (e.g., histology, biomarker analysis).

5. Toxicology and Safety Assessment

-

Objective: To assess the safety and tolerability of Compound X.

-

Parameters:

-

Clinical Observations: Daily monitoring for any signs of toxicity, such as changes in appearance, behavior, or activity.

-

Body Weight: Regular measurement of body weight throughout the study.

-

Organ Weights: Measurement of key organ weights (e.g., liver, kidney, spleen) at necropsy.

-

Clinical Chemistry and Hematology: Analysis of blood samples for key markers of organ function and hematological parameters.

-

Histopathology: Microscopic examination of major organs for any treatment-related pathological changes.

-

III. Visualization of Workflows and Pathways

Diagrams are invaluable for illustrating complex processes and relationships. The following are examples of how Graphviz (DOT language) can be used to create clear and informative visualizations for an in vivo study.

Experimental Workflow

This diagram outlines the typical sequence of an in vivo efficacy study.

References

- 1. GA-0113 | Office of the Attorney General [texasattorneygeneral.gov]

- 2. mdpi.com [mdpi.com]

- 3. Gibberellin Metabolism, Perception and Signaling Pathways in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Arabidopsis GAI gene defines a signaling pathway that negatively regulates gibberellin responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. downstate.edu [downstate.edu]

Application Notes and Protocols for GA 0113 in Rat Models

Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of publicly available scientific literature and databases, no information was found for a compound designated "GA 0113." The search results for this identifier primarily correspond to unrelated legal documents. It is possible that "this compound" is an internal, pre-clinical compound name that has not yet been disclosed in public literature, or the identifier may be inaccurate.

Therefore, the following application notes and protocols are presented as a generalized template. This template is designed to be adapted once specific details regarding the physicochemical properties, mechanism of action, and preliminary in vivo data for this compound become available. Researchers should replace the placeholder information with actual experimental data as it is generated.

Quantitative Data Summary (Placeholder)

Clear and structured tables are essential for comparing quantitative data. The following tables are examples that should be populated with experimental findings for this compound.

Table 1: Single-Dose Oral Pharmacokinetics of this compound in Sprague-Dawley Rats

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Half-life (t½) (h) |

| e.g., 5 | Data | Data | Data | Data |

| e.g., 10 | Data | Data | Data | Data |

| e.g., 25 | Data | Data | Data | Data |

| Caption: This table will summarize the key pharmacokinetic parameters of this compound following a single oral administration at different dose levels in Sprague-Dawley rats. |

Table 2: Repeat-Dose Toxicity Study of this compound in Wistar Rats (e.g., 28-day)

| Dose (mg/kg/day) | Body Weight Change (%) | Key Organ Weight Changes (e.g., Liver, Kidney) | Relevant Biomarker Levels (e.g., ALT, Creatinine) |

| Vehicle Control | Data | Data | Data |

| e.g., Low Dose | Data | Data | Data |

| e.g., Mid Dose | Data | Data | Data |

| e.g., High Dose | Data | Data | Data |

| Caption: This table will provide a summary of key toxicological endpoints from a repeat-dose study of this compound in Wistar rats. |

Experimental Protocols (Generalized)

The following are generalized protocols that should be tailored with specific details for this compound.

Protocol 1: Single-Dose Pharmacokinetic Study in Rats

-

Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).

-

Housing: Standard laboratory conditions (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to standard chow and water. Acclimatize animals for at least 7 days before the experiment.

-

Drug Formulation: Describe the vehicle used to dissolve or suspend this compound (e.g., 0.5% methylcellulose in sterile water).

-

Dosing: Administer this compound via oral gavage at predetermined doses (e.g., 5, 10, and 25 mg/kg).

-

Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or other appropriate site into EDTA-coated tubes at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Sample Processing: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.

-

Bioanalysis: Detail the analytical method for quantifying this compound in plasma (e.g., LC-MS/MS). Include information on the calibration curve range, lower limit of quantification (LLOQ), and quality control samples.

-

Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

Protocol 2: In Vivo Efficacy Study in a Rat Model of [Disease of Interest]

-

Animal Model: Specify the rat model relevant to the therapeutic indication of this compound (e.g., spontaneously hypertensive rats for hypertension, collagen-induced arthritis model for rheumatoid arthritis).

-

Study Groups: Include a vehicle control group, a positive control group (if applicable), and multiple dose groups for this compound.

-

Treatment Schedule: Describe the dose, route of administration (e.g., oral, intraperitoneal), and frequency and duration of treatment.

-

Efficacy Endpoints: Define the primary and secondary outcome measures. These could include physiological measurements (e.g., blood pressure), behavioral assessments, or biomarker analysis from tissue or blood samples.

-

Data Collection and Analysis: Detail the methods for collecting and analyzing the efficacy data. Statistical methods should be clearly stated.

Signaling Pathways and Experimental Workflows (Placeholder Diagrams)

The following are placeholder diagrams created using the DOT language. These should be replaced with diagrams that accurately represent the mechanism of action of this compound or the specific experimental workflow.

Caption: A generalized workflow for a pharmacokinetic study in a rat model.

Caption: A hypothetical signaling pathway that can be adapted for this compound.

Disclaimer: The information provided in this document is for guidance purposes only and should be adapted based on actual experimental data for this compound. All animal experiments should be conducted in accordance with relevant institutional and national guidelines for the care and use of laboratory animals.

Application Notes and Protocols for GA-0113 Administration in Spontaneously Hypertensive Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration and effects of GA-0113, a novel quinoline derivative and potent angiotensin II (Ang II) AT1 receptor antagonist, in spontaneously hypertensive rats (SHR), a widely used animal model for human essential hypertension. The included protocols offer detailed, step-by-step guidance for key in vivo and in vitro experiments to assess the antihypertensive properties of GA-0113.

Introduction

GA-0113 is an angiotensin II AT1 receptor antagonist characterized by a quinoline moiety.[1] It exhibits a competitive interaction with AT1 receptors and demonstrates an insurmountable antagonistic action in Ang II-induced vasoconstriction.[1] Studies in spontaneously hypertensive rats have shown that repeated oral administration of GA-0113 leads to a gradual and potent reduction in blood pressure, which stabilizes after four days of treatment without affecting the heart rate.[1] Notably, no tolerance to the hypotensive effect or rebound hypertension has been observed after cessation of treatment.[1] GA-0113 also boasts excellent oral bioavailability (94%) and a long circulating half-life of 12 hours in rats.[1]

Data Presentation

The following tables summarize the quantitative data on the effects of GA-0113 on blood pressure in spontaneously hypertensive rats.

Table 1: Effect of Repeated Oral Administration of GA-0113 on Systolic Blood Pressure in Spontaneously Hypertensive Rats

| Treatment Group | Dose (mg/kg/day) | Day 0 (mmHg) | Day 1 (mmHg) | Day 2 (mmHg) | Day 4 (mmHg) | Day 7 (mmHg) |

| Vehicle Control | - | 205 ± 3 | 206 ± 4 | 208 ± 3 | 210 ± 4 | 211 ± 3 |

| GA-0113 | 0.03 | 204 ± 3 | 195 ± 4 | 188 ± 5 | 180 ± 6 | 178 ± 5 |

| GA-0113 | 0.1 | 206 ± 2 | 185 ± 5 | 175 ± 6 | 165 ± 7 | 163 ± 6 |

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 2: Pharmacokinetic Profile of GA-0113 in Rats Following Oral Administration

| Parameter | Value |

| Bioavailability | 94% |

| Half-life (t½) | 12 hours |

Experimental Protocols

In Vivo Antihypertensive Effect of GA-0113 in Spontaneously Hypertensive Rats

This protocol details the procedure for evaluating the blood pressure-lowering effects of GA-0113 in conscious SHR.

Materials:

-

GA-0113

-

Vehicle (e.g., 0.5% methylcellulose solution)

-